2,7-Dimethyloctane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-9(2)7-5-6-8-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVMYFLMMDUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147933 | |

| Record name | Octane, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-16-8 | |

| Record name | 2,7-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 2,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,7-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,7-Dimethyloctane (CAS No. 1072-16-8). The information is curated for professionals in research and development who require precise data for modeling, formulation, and experimental design.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical data sources to provide a comparative overview.

| Physical Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol [1][2][3] |

| Boiling Point | 159 - 161 | °C[1][3][4][5][6][7] |

| 159.75 | °C[2] | |

| Melting Point | -53 to -55 | °C[1][3][4][5][7] |

| -54.9 | °C[2] | |

| -78.00 | °C | |

| Density | 0.7161 - 0.732 | g/cm³[5][8] |

| 0.720 | g/cm³[1][3][7] | |

| 0.724 | g/cm³ at 20°C, 750 Torr[2][6] | |

| Refractive Index | 1.409 - 1.411 | -[3][5][7] |

| 1.410 | -[4] | |

| Vapor Pressure | 3.35 | mmHg at 25°C[5][8] |

| Solubility | Highly soluble in non-polar solvents (e.g., hexane, cyclohexane). | -[9] |

| Poorly soluble in polar solvents (e.g., water, methanol, ethanol). | -[9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for alkanes and liquid hydrocarbons are applicable.

2.1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a small sample of this compound can be accurately determined using a Thiele tube.[10]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil), and a heat source.

-

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is recorded when the liquid begins to enter the capillary tube after the heat source is removed.

-

2.2. Density Determination (Pycnometer Method)

The density of liquid this compound can be determined using a pycnometer, a flask with a precise volume.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound and placed in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

2.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.[11][12][13]

-

Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line at 589 nm), and a constant temperature water circulator.[11][12]

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the sample is allowed to reach the desired temperature (e.g., 20°C) using the water circulator.

-

The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Visualized Relationships

The following diagrams illustrate the logical relationships and workflows pertinent to the physical properties of this compound.

References

- 1. parchem.com [parchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound CAS#: 1072-16-8 [m.chemicalbook.com]

- 8. 1072-16-8 this compound this compound - CAS Database [chemnet.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. faculty.weber.edu [faculty.weber.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. davjalandhar.com [davjalandhar.com]

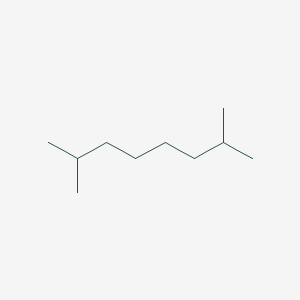

2,7-Dimethyloctane chemical structure and IUPAC name.

An In-depth Technical Guide to 2,7-Dimethyloctane

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a branched-chain alkane. Its structure consists of an eight-carbon (octane) backbone with two methyl group substituents at the second and seventh carbon atoms. The systematic IUPAC name for this compound is This compound [1][2].

Key Identifiers:

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[3] As a non-polar hydrocarbon, it is highly soluble in non-polar organic solvents like hexane (B92381) and cyclohexane, and poorly soluble in polar solvents such as water.[4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 142.28 g/mol | [1] |

| Boiling Point | 159-160 °C | [3][5] |

| Melting Point | -54 to -55 °C | [3][5] |

| Density | 0.724 - 0.732 g/mL | [3][5] |

| Refractive Index | 1.4086 - 1.411 | [3][5] |

| Vapor Pressure | 3.35 mmHg at 25°C | [3] |

| Flash Point | 81.3 °C | [3] |

Synthesis of this compound

While a specific, dedicated experimental protocol for the synthesis of this compound is not extensively published, its structure lends itself to synthesis via established methods for forming carbon-carbon bonds, such as the Wurtz reaction or the use of Grignard reagents.

Proposed Synthesis via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[6][7][8][9][10] For the synthesis of the symmetrical this compound, the starting material would be 1-halo-3-methylbutane (isopentyl halide).

The logical workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of this compound via Wurtz reaction.

Experimental Protocol (Proposed):

-

Preparation: All glassware must be rigorously dried to exclude moisture, as the intermediates are highly reactive with water.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place finely cut sodium metal suspended in anhydrous diethyl ether.

-

Initiation: Add a small amount of 1-bromo-3-methylbutane to the sodium suspension to initiate the reaction.

-

Addition: Once the reaction begins (indicated by cloudiness or gentle reflux), add the remaining 1-bromo-3-methylbutane dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously add ethanol (B145695) to quench any unreacted sodium, followed by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Drying and Purification: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude product is then purified by fractional distillation to yield this compound.

Proposed Synthesis via Grignard Reagent

An alternative approach involves the use of a Grignard reagent. This method is versatile for creating branched alkanes.[1][3][4] A plausible route would be the coupling of an isopentyl magnesium halide with an isopentyl halide, often catalyzed by a transition metal.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: Prepare isopentylmagnesium bromide by reacting 1-bromo-3-methylbutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[4]

-

Coupling Reaction: In a separate flask, to a solution of 1-bromo-3-methylbutane in anhydrous ether, add a catalytic amount of a suitable coupling agent (e.g., copper(I) iodide).

-

Addition of Grignard Reagent: Slowly add the prepared isopentylmagnesium bromide solution to the catalyzed alkyl halide solution at a controlled temperature (e.g., 0 °C).

-

Reaction and Workup: Allow the reaction to proceed to completion. The workup would be similar to the Wurtz reaction, involving quenching with a dilute acid or ammonium (B1175870) chloride solution, separation of the organic layer, washing, drying, and purification by fractional distillation.

Applications and Relevance

This compound is primarily of interest in fundamental chemical research and as a component in fuel studies due to its high octane (B31449) rating.[3] Its well-defined branched structure makes it a useful standard in analytical techniques such as gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures. While not directly used as a pharmaceutical agent, its synthesis and properties are relevant to the broader field of organic synthesis, which is a cornerstone of drug development. The methodologies used to construct its carbon skeleton are applicable to the synthesis of more complex drug molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 4. benchchem.com [benchchem.com]

- 5. Solved Devise a synthesis of this compound using one of | Chegg.com [chegg.com]

- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. Wurtz Reaction | ChemTalk [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,7-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloctane is a branched-chain alkane hydrocarbon. This document provides a comprehensive overview of its chemical properties, synonyms, and CAS number. While direct applications in drug development are not extensively documented in publicly available literature, this guide furnishes the foundational chemical information and points to its use as a chemical standard, which can be critical in various research and development settings.

Chemical Identity and Properties

This compound is a saturated hydrocarbon with the chemical formula C10H22. Its structure consists of an eight-carbon chain (octane) with two methyl group branches at the second and seventh carbon positions.

Synonyms and Identifiers

A clear identification of chemical compounds is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value |

| CAS Number | 1072-16-8[1] |

| IUPAC Name | This compound |

| Common Synonyms | Diisoamyl, Diisopentyl[1][2] |

| Molecular Formula | C10H22[1] |

| Molecular Weight | 142.28 g/mol [1] |

| InChI Key | KEVMYFLMMDUPJE-UHFFFAOYSA-N[3] |

| SMILES | CC(C)CCCCC(C)C[3] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, application, and analysis.

| Property | Value |

| Physical State | Liquid at room temperature[4] |

| Boiling Point | 160 °C[5] |

| Melting Point | -54 °C[5] |

| Density | 0.724 g/mL[5] |

| Refractive Index | 1.4086[5] |

| Solubility | Highly soluble in non-polar solvents (e.g., hexane, cyclohexane); Poorly soluble in polar solvents (e.g., water)[4] |

Synthesis and Experimental Protocols

No detailed experimental protocols for the use of this compound in biological or drug development assays were found in the available literature. Its primary documented use is as a chemical standard.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing any specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound. A related compound, 3-ethyl-2,7-dimethyloctane, has been identified as a urinary sex pheromone in male mice[6]. However, this finding is not directly transferable to this compound.

The primary relevance of this compound in a biological context appears to be its potential as a volatile organic compound (VOC). While not directly implicated, the analysis of VOCs is a growing field in disease diagnostics.

Logical Workflow for Compound Identification

For researchers encountering an unknown compound that is potentially this compound, a logical workflow for its identification would involve a combination of chromatographic and spectroscopic techniques.

Caption: Workflow for the identification of this compound.

Conclusion

This compound is a well-characterized branched-chain alkane with established physicochemical properties. While its direct role in drug development and biological signaling pathways remains to be elucidated, its availability as a high-purity chemical standard makes it a valuable tool for analytical and research laboratories. Further research is warranted to explore any potential biological effects or applications in the pharmaceutical sciences.

References

- 1. scbt.com [scbt.com]

- 2. 2,7-dimethyl octane, 1072-16-8 [thegoodscentscompany.com]

- 3. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 2,7-Dimethyloctane: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the solubility characteristics of the non-polar alkane, 2,7-dimethyloctane, in polar and non-polar solvents, providing essential data and methodologies for its application in scientific research and pharmaceutical development.

Introduction

This compound (C₁₀H₂₂), a branched-chain alkane, is a non-polar compound characterized by its hydrocarbon structure.[1][2][3] Understanding its solubility in various solvents is critical for its application in diverse fields, including as a solvent, in fuel compositions, and as a non-polar medium in chemical reactions and drug formulation. This technical guide provides a comprehensive overview of the solubility of this compound, adhering to the fundamental principle of "like dissolves like," which dictates that non-polar substances exhibit higher solubility in non-polar solvents, and vice versa.[1]

Core Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. Polar solvents, such as water and ethanol, have significant differences in electronegativity between their atoms, leading to partial positive and negative charges and the formation of hydrogen bonds. Non-polar solvents, like hexane (B92381) and toluene, have a more even distribution of electron density.

This compound, being an alkane, consists of carbon and hydrogen atoms with similar electronegativities, resulting in a non-polar molecule with only weak van der Waals forces.[2] Consequently, it readily dissolves in non-polar solvents where the intermolecular interactions are of a similar nature and magnitude.[1] Conversely, it exhibits poor solubility in polar solvents due to the inability of its non-polar molecules to overcome the strong hydrogen bonds between the polar solvent molecules.[1]

Quantitative Solubility Data

Precise quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on the well-established principles of solubility and data for analogous C10 alkanes, the following table summarizes the expected solubility behavior. The values for non-polar solvents indicate high miscibility, while the values for polar solvents reflect very low solubility. The solubility in water is an estimated value.

| Solvent | Solvent Polarity | Chemical Formula | Expected Solubility of this compound ( g/100g of solvent at 25°C) |

| Hexane | Non-Polar | C₆H₁₄ | Miscible |

| Toluene | Non-Polar | C₇H₈ | Miscible |

| Carbon Tetrachloride | Non-Polar | CCl₄ | Miscible |

| Acetone | Polar Aprotic | C₃H₆O | Very Low |

| Ethanol | Polar Protic | C₂H₅OH | Very Low |

| Methanol | Polar Protic | CH₃OH | Very Low |

| Water | Polar Protic | H₂O | ~0.0001 (estimated) |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. The quantitative values for organic solvents are estimations based on the principle of "like dissolves like" and the behavior of similar alkanes, as specific experimental data for this compound is limited.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the solubility of a liquid analyte like this compound in a liquid solvent, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 and 107.[4][5]

Principle

A surplus of the solute (this compound) is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Glass flasks with airtight stoppers

-

Thermostatically controlled shaker or incubator

-

Centrifuge (for phase separation)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters (if necessary for sample preparation)

Procedure

-

Preparation of the Test Mixture:

-

Accurately weigh a surplus amount of this compound into a glass flask. A general guideline is to use an amount that is visibly in excess of what is expected to dissolve.

-

Add a precise volume of the chosen solvent to the flask.

-

Securely seal the flask to prevent any loss of volatile components.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a prolonged period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration in the solvent phase has reached a plateau. For highly viscous solvents or sparingly soluble compounds, longer equilibration times may be necessary.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the two phases (undissolved this compound and the saturated solvent).

-

To ensure complete separation, especially in cases of fine dispersions, centrifuge the flasks at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated solvent phase (the supernatant) using a pipette or syringe. Take care not to disturb the undissolved solute layer.

-

Prepare a series of calibration standards of this compound in the pure solvent.

-

Analyze the collected sample and the calibration standards using a validated analytical method, such as GC-FID.

-

Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as grams of this compound per 100 grams of solvent.

-

Report the experimental temperature and any other relevant conditions.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing Solubility Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.

Caption: The "Like Dissolves Like" Principle.

Caption: Shake-Flask Method Workflow.

Conclusion

This compound, as a non-polar alkane, demonstrates predictable solubility behavior, being highly soluble in non-polar solvents and poorly soluble in polar solvents. This characteristic is fundamental to its appropriate use in various scientific and industrial applications. While extensive quantitative solubility data remains a gap in the literature, the principles outlined and the detailed experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals to effectively work with this compound. The provided methodologies can be employed to generate specific solubility data as required for particular applications, ensuring informed solvent selection and process optimization.

References

An In-depth Technical Guide to the Structural Isomerism of C10H22 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomerism of alkanes with the molecular formula C10H22. It delves into the quantitative physical properties of a selection of these isomers, details the experimental protocols for their characterization, and presents logical workflows and relationships through visualization.

Introduction to Structural Isomerism in Decane (B31447)

The molecular formula C10H22 represents decane and its 75 structural isomers.[1][2] Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In the context of alkanes, this isomerism arises from the different branching patterns of the carbon skeleton. These variations in structure, from the straight-chain n-decane to highly branched structures, lead to significant differences in their physical and chemical properties.[1] While all isomers are flammable, nonpolar liquids, properties such as boiling point, melting point, and density are highly dependent on the degree of branching.[1][2] This is primarily due to the influence of molecular shape on the strength of intermolecular van der Waals forces.

Quantitative Data on C10H22 Isomers

Compiling a comprehensive database of the physical properties of all 75 C10H22 isomers is a considerable challenge due to the sheer number of compounds. However, by examining a representative set of isomers, from the linear n-decane to progressively more branched structures, clear trends can be observed. The following table summarizes key physical properties for a selection of C10H22 isomers.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | Decane | 174.1[3][4] | -29.7[3][4] | 0.730[2] |

| 2-Methylnonane | 2-Methylnonane | 166-169[5] | - | 0.726[5] |

| 3-Methylnonane | 3-Methylnonane | 167.9[6] | - | 0.73 (at 20/20°C)[7] |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | - | - | - |

Experimental Protocols for Isomer Characterization

The separation, identification, and characterization of C10H22 isomers rely on a combination of chromatographic and spectroscopic techniques.

GC-MS is a cornerstone technique for the analysis of alkane isomer mixtures.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where isomers are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated isomers then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in identification.

-

Methodology:

-

Sample Preparation: Samples are typically dissolved in a volatile solvent like hexane (B92381) or pentane.

-

Injection: A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: A nonpolar capillary column (e.g., 5% phenyl methylpolysiloxane) is commonly used. The oven temperature is programmed to ramp up, allowing for the sequential elution of isomers based on their volatility (branched isomers generally elute earlier).

-

Mass Spectrometry: As compounds elute from the GC column, they are subjected to electron ionization (EI). The resulting fragmentation patterns are analyzed. For alkanes, characteristic fragment ions are observed at m/z values corresponding to the loss of alkyl groups.

-

Data Analysis: Isomers are identified by comparing their retention times and mass spectra to those of known standards or spectral libraries.

-

NMR spectroscopy, particularly 13C NMR, is a powerful tool for elucidating the precise carbon skeleton of an unknown isomer.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each carbon or proton atom influences its resonance frequency, providing detailed information about the molecular structure.

-

Methodology:

-

Sample Preparation: A pure sample of the isomer is dissolved in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition:

-

13C NMR: A 13C NMR spectrum is acquired. The number of distinct signals indicates the number of unique carbon environments in the molecule. The chemical shift of each signal provides information about the type of carbon (methyl, methylene, methine, or quaternary).

-

1H NMR: A 1H NMR spectrum reveals the number of different proton environments and, through splitting patterns (spin-spin coupling), the connectivity of adjacent carbon atoms.

-

-

Spectral Interpretation: By analyzing the number of signals, their chemical shifts, and splitting patterns in both 1H and 13C NMR spectra, the exact structure of the isomer can be determined.

-

Visualizations

Caption: A generalized workflow for the separation and identification of C10H22 isomers.

Caption: The influence of increased branching on key physical properties of C10H22 isomers.

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Decane - Wikipedia [en.wikipedia.org]

- 3. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. study.com [study.com]

- 5. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]

- 6. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]

- 7. 3-Methylnonane | 5911-04-6 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on the Natural Occurrence and Environmental Impact of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl side chains, which differentiate them from their linear counterparts. They are ubiquitous in nature, found in sources ranging from crude oil and ancient sediments to the cuticles of insects and microbial lipids. Their unique physical properties, such as lower melting points and altered viscosity, are critical for various biological and geological processes. However, their release into the environment, primarily through petroleum-related activities, raises concerns about their persistence, biodegradability, and ecotoxicity. This technical guide provides a comprehensive overview of the natural occurrence of branched alkanes, delves into their biosynthetic pathways, and examines their environmental impact. It includes summaries of quantitative data, detailed experimental protocols for their analysis, and logical diagrams to illustrate key processes.

Natural Occurrence of Branched Alkanes

Branched alkanes are significant components of both geological and biological systems. Their structural diversity, particularly the position and number of methyl groups, often serves as a biomarker to identify the origin of organic matter.

Petroleum and Sediments

Crude oil is a primary reservoir of branched alkanes, where they can constitute a substantial fraction of the saturated hydrocarbon content. Isoprenoids, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane), are among the most studied branched alkanes in geochemistry. Their relative abundance can provide insights into the depositional environment and thermal maturity of the source rock. For instance, high pristane/phytane ratios are often indicative of terrestrial organic matter input under oxic conditions, while lower ratios suggest an anoxic, marine-derived source.

Biological Sources

-

Insects: Methyl-branched alkanes are crucial components of the cuticular hydrocarbons (CHCs) that form a waxy layer on the insect exoskeleton.[1] This layer is vital for preventing desiccation and also functions in chemical communication, such as species and mate recognition.[1] The chain length of these alkanes typically ranges from C21 to C40.[1]

-

Plants: While higher plants are well-known for producing long-chain n-alkanes in their epicuticular waxes, branched alkanes are also present, though often in lower concentrations.

-

Microorganisms: Various bacteria and cyanobacteria synthesize branched alkanes.[2] These compounds are components of their cell membranes or are produced as secondary metabolites. Some microorganisms have been genetically engineered to enhance the production of specific branched alkanes for biofuel applications.

Biosynthesis of Branched Alkanes in Insects

The biosynthesis of methyl-branched alkanes in insects is a well-studied process that occurs in specialized cells called oenocytes. It is an adaptation of the fatty acid synthesis (FAS) pathway. The key distinction is the incorporation of a methylmalonyl-CoA starter or extender unit, in place of malonyl-CoA, which introduces a methyl branch.

The general pathway involves four main stages:

-

Initiation: The process begins with precursors from primary metabolism, such as succinyl-CoA or amino acids (valine, isoleucine), which are converted to methylmalonyl-CoA.

-

Elongation: Fatty acid synthase (FAS) and elongase enzymes sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. The incorporation of methylmalonyl-CoA at a specific cycle determines the position of the methyl branch.

-

Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: A cytochrome P450 enzyme (CYP4G) catalyzes the oxidative decarbonylation of the fatty aldehyde to produce the final branched alkane and formate.

Environmental Impact

The primary route for the large-scale introduction of branched alkanes into the environment is through the extraction, transportation, and use of petroleum products. While generally considered less toxic than aromatic hydrocarbons, their persistence and potential for bioaccumulation are of environmental concern.

Biodegradation

Branched alkanes are generally more resistant to microbial degradation than their linear counterparts due to steric hindrance caused by the alkyl branches. However, many microorganisms possess enzymatic machinery to break them down. The isoprenoids pristane and phytane are common models for studying branched alkane biodegradation.

The aerobic degradation pathway typically begins with an oxidation step catalyzed by an alkane hydroxylase.

-

Terminal Oxidation: A monooxygenase attacks a terminal methyl group, forming a primary alcohol. This is further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation cycle.

-

Subterminal Oxidation: Oxidation occurs at a subterminal carbon, forming a secondary alcohol, which is then converted to a ketone. A Baeyer-Villiger monooxygenase can then insert an oxygen atom to form an ester, which is hydrolyzed to an alcohol and a fatty acid.

Anaerobic degradation is also possible but occurs at a much slower rate, often involving activation by addition to fumarate.[3]

References

A Technical Guide to Diisopentyl and Its Derivatives

This document provides a detailed overview of the molecular characteristics of compounds referred to as "Diisopentyl." The term "Diisopentyl" can be ambiguous and is often associated with several distinct chemical entities. This guide will focus on the most common interpretations: 2,7-Dimethyloctane, Diisopentyl Ether, and Diisopentyl Phthalate (B1215562). This resource is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of their chemical formulas, molecular weights, and structural attributes.

Chemical Identity and Molecular Formula

The fundamental identity of a chemical compound is established by its molecular formula, which enumerates the number of atoms of each element present in one molecule of the substance. The molecular weight, in turn, is the mass of one mole of the compound. The table below summarizes these core properties for the three compounds of interest.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C10H22 | 142.28 |

| Diisopentyl Ether | 1,1'-Oxybis(3-methylbutane) | C10H22O | 158.28[1][2][3] |

| Diisopentyl Phthalate | Bis(3-methylbutyl) phthalate | C18H26O4 | 306.4[4][5] |

Structural Representation

The arrangement of atoms and chemical bonds within a molecule is critical to its chemical behavior and physical properties. The following diagrams, generated using the DOT language, illustrate the molecular structures of this compound, Diisopentyl Ether, and Diisopentyl Phthalate.

References

Spectroscopic Data Overview for 2,7-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,7-dimethyloctane. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications where this molecule may be used as a starting material, intermediate, or reference compound. The data herein is a compilation of experimentally obtained mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) data.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound, typically performed using electron ionization (EI), results in a characteristic fragmentation pattern that can be used for its identification. The high-energy electron beam causes fragmentation of the parent molecule, leading to a series of fragment ions.

Data Presentation

The mass spectrum of this compound is characterized by a series of peaks, with the most abundant fragments providing a fingerprint for the molecule. The data presented in Table 1 is sourced from the National Institute of Standards and Technology (NIST) database.[1][2]

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 41 | 85 | [C₃H₅]⁺ |

| 43 | 100 | [C₃H₇]⁺ |

| 56 | 40 | [C₄H₈]⁺ |

| 57 | 95 | [C₄H₉]⁺ |

| 70 | 25 | [C₅H₁₀]⁺ |

| 71 | 30 | [C₅H₁₁]⁺ |

| 85 | 10 | [C₆H₁₃]⁺ |

| 142 | 5 | [C₁₀H₂₂]⁺ (Molecular Ion) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound for identification and structural elucidation.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

-

Inlet Temperature: Maintained at a temperature sufficient to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to ensure good separation and peak shape. For a volatile compound like this compound, a program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature.

-

-

Mass Spectrometry Analysis:

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment ion is measured by a detector.

-

-

Data Acquisition and Processing: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio. The resulting spectrum is then compared to reference libraries (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of publicly available, experimentally derived NMR spectra for this compound, the following data has been generated using validated computational prediction models. These predictions provide a reliable estimate of the chemical shifts and are valuable for the initial interpretation of experimental spectra.

Predicted ¹³C-NMR Data

The predicted ¹³C-NMR spectrum of this compound provides information on the chemical environment of each carbon atom in the molecule. Due to the symmetry of the molecule, the ten carbon atoms give rise to five distinct signals.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C8 | 22.5 |

| C2, C7 | 27.9 |

| C3, C6 | 39.2 |

| C4, C5 | 24.7 |

| Methyls on C2, C7 | 22.5 |

Predicted ¹H-NMR Data

The predicted ¹H-NMR spectrum provides information on the different types of protons and their connectivity within the molecule.

Table 3: Predicted ¹H-NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H on C1, C8 | 0.86 | Doublet | 6.6 | 12H |

| H on C2, C7 | 1.51 | Multiplet | - | 2H |

| H on C3, C6 | 1.15 | Multiplet | - | 4H |

| H on C4, C5 | 1.25 | Multiplet | - | 4H |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C-NMR spectra of this compound for structural verification.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference peak at 0 ppm.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

-

¹H-NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

-

¹³C-NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

A larger number of scans is usually required for ¹³C-NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

-

For ¹H-NMR, the signals are integrated to determine the relative number of protons, and the coupling constants are measured from the multiplets.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Hazards and Safety of 2,7-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and safety information for 2,7-Dimethyloctane. The content is structured to offer detailed data and procedural insights relevant to a scientific audience engaged in research and development.

Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C10H22.[1][2] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.28 g/mol [1] |

| CAS Number | 1072-16-8[1] |

| Appearance | Colorless liquid |

| Boiling Point | 159-160 °C[3] |

| Melting Point | -55 °C[3] |

| Density | 0.72 g/mL[3] |

| Vapor Pressure | No data available |

| Water Solubility | 1.038 mg/L @ 25 °C (estimated)[4] |

| Flash Point | No data available |

| Autoignition Temperature | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant properties to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

The logical workflow for assessing and managing the hazards associated with this compound is illustrated in the following diagram.

Toxicological Information

Skin Irritation

Effect: Causes skin irritation (GHS Category 2).[3] This is characterized by reversible inflammatory changes in the skin following application of the substance.

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro method is the preferred approach for assessing skin irritation potential, as it avoids the use of live animals.[5][6][7]

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[6][8] The irritant potential is determined by the extent of cell death, measured by a cell viability assay (MTT assay).[6]

-

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[5]

-

Test Substance Application: A defined amount of this compound is applied to the surface of the RhE tissue.[5][8]

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), after which the substance is removed by rinsing.[9] The tissues are then incubated for a post-exposure period (e.g., 42 hours).[9]

-

Viability Assessment: Cell viability is quantified using the MTT assay. The mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate, which is then extracted and measured spectrophotometrically.[6][9]

-

-

Interpretation of Results:

Eye Irritation

Effect: Causes serious eye irritation (GHS Category 2).[3] This involves the production of changes in the eye which are fully reversible within 21 days of application.

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD Guideline 405)

While in vitro methods are preferred, the in vivo rabbit eye test remains a reference method in some regulatory contexts. A weight-of-evidence approach, including results from in vitro tests, should be used to minimize animal testing.[10][11][12]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[12][13] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific time points.[13]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[12] Both eyes are examined for pre-existing defects 24 hours before the test.[10]

-

Test Substance Administration: A single dose (typically 0.1 mL for liquids) of this compound is instilled into the conjunctival sac of one eye.[12] The eyelids are gently held together for about one second.[12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[13] The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is graded according to a standardized scoring system.

-

-

Interpretation of Results: The classification of the substance is based on the severity and reversibility of the observed ocular lesions. A substance is considered an irritant (Category 2) if it produces reversible eye effects within a 21-day observation period.

Respiratory Tract Irritation

Effect: May cause respiratory irritation (GHS Category 3).[3] This can manifest as symptoms such as coughing, sneezing, and breathing difficulties upon inhalation of vapors.

Experimental Protocol:

There is no single, universally adopted guideline for specifically testing respiratory irritation for industrial chemicals in the same way as for skin and eye irritation. However, information can be gathered from general inhalation toxicity studies.

-

Principle: Inhalation exposure studies in rodents are often used to assess respiratory tract toxicity. These studies evaluate clinical signs of irritation and histopathological changes in the respiratory tract.

-

Methodology (General Approach based on OECD Guideline 413 - Subchronic Inhalation Toxicity):

-

Animal Model: Typically, rats are used.

-

Exposure: Animals are exposed to various concentrations of this compound vapor via nose-only or whole-body inhalation chambers for a defined period (e.g., 6 hours/day) over a specified duration (e.g., 28 or 90 days).[14]

-

Observations: Clinical signs of respiratory irritation (e.g., altered breathing patterns, nasal discharge) are recorded daily.[14]

-

Pathology: At the end of the study, a full necropsy is performed, with a detailed histopathological examination of the entire respiratory tract (nasal passages, larynx, trachea, and lungs).[14]

-

-

Interpretation of Results: The presence of inflammatory changes, epithelial hyperplasia, or other lesions in the respiratory tract, along with clinical signs of irritation, would confirm the respiratory irritant potential of the substance.

Handling and Safety Precautions

Given the hazards of this compound, strict safety protocols must be followed in the laboratory.

Table 3: Recommended Safety and Handling Procedures

| Aspect | Procedure |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Use explosion-proof electrical and ventilating equipment. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

| Handling | Keep away from heat, sparks, open flames, and other ignition sources.[3] Take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Store away from oxidizing agents. |

| Spill Response | Eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water may be ineffective. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

This guide is intended to provide detailed safety and hazard information for this compound to a technical audience. It is essential to consult the most current Safety Data Sheet (SDS) for this chemical before use and to conduct a thorough risk assessment for any specific experimental procedures.

References

- 1. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2,7-dimethyl octane, 1072-16-8 [thegoodscentscompany.com]

- 5. mbresearch.com [mbresearch.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. uniube.br [uniube.br]

- 8. x-cellr8.com [x-cellr8.com]

- 9. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. Mosquito coil smoke inhalation toxicity. Part II: subchronic nose-only inhalation study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,7-Dimethyloctane via Wurtz Reaction

Abstract

This document provides a detailed protocol for the synthesis of 2,7-dimethyloctane, a saturated alkane, through the Wurtz coupling reaction. The Wurtz reaction is a classic method in organic chemistry for the formation of carbon-carbon bonds by treating two alkyl halides with sodium metal.[1] This application note outlines the reaction mechanism, a step-by-step experimental protocol, required materials, and data characterization for the synthesis of a symmetrical alkane from a primary alkyl halide. This protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

The Wurtz reaction, discovered by Charles-Adolphe Wurtz in 1855, is a coupling reaction that produces a new alkane with a longer carbon chain by reacting alkyl halides with sodium metal in a dry ether solvent.[1][2][3] The general form of the reaction is:

2R-X + 2Na → R-R + 2NaX[1]

This method is most effective for the synthesis of symmetrical alkanes (R-R), as the use of two different alkyl halides leads to a mixture of products that are often difficult to separate.[3][4] The synthesis of this compound, a C10 hydrocarbon, is achieved by the coupling of two molecules of 1-halo-3-methylbutane (isoamyl halide). The reaction proceeds under anhydrous conditions to prevent side reactions with water.[4]

Reaction Mechanism and Workflow

The mechanism of the Wurtz reaction is thought to involve either a free-radical pathway or an organometallic intermediate.[5][6]

-

Formation of an Alkyl Radical/Anion: A sodium atom transfers an electron to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.[2][4]

-

Intermediate Formation: The alkyl radical can then either accept another electron from a second sodium atom to form a highly nucleophilic alkyl anion (organosodium reagent).[4][5]

-

Nucleophilic Attack (Sɴ2): The alkyl anion then acts as a nucleophile and attacks a second molecule of the alkyl halide in an Sɴ2 reaction, displacing the halide and forming the new carbon-carbon bond.[4][5][7]

Alternatively, two alkyl radicals can couple directly to form the final alkane product.[2]

A significant side reaction can be the disproportionation of the alkyl radicals, leading to the formation of an alkane and an alkene, which can reduce the overall yield of the desired coupled product.[8]

Caption: Experimental workflow diagram.

// Nodes R_X [label="2 x 1-bromo-3-methylbutane\n(Isoamyl Bromide)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na [label="4 x Na", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_radical [label="2 x Isoamyl Radical", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; R_anion [label="2 x Isoamyl Anion\n(Organosodium Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; R_R [label="this compound", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; NaX [label="4 x NaBr", shape=rectangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Side_Products [label="Side Products\n(Alkane + Alkene via Disproportionation)", shape=rectangle, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Edges R_X -> R_radical [label=" + 2 Na\n- 2 NaBr", arrowhead=open]; Na -> R_radical [style=invis]; R_radical -> R_anion [label=" + 2 Na", arrowhead=open]; R_anion -> R_R [label=" + 1-bromo-3-methylbutane\n(SN2 Attack)\n- NaBr", arrowhead=open]; R_radical -> Side_Products [style=dashed, arrowhead=open, label=" Disproportionation"]; R_R -> NaX [style=invis]; } .dot

Caption: Proposed reaction mechanism.

Materials and Methods

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | 107-82-4 | Reagent, freshly distilled |

| Sodium Metal | Na | 22.99 | 7440-23-5 | Reactant, stored under mineral oil |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent, must be completely dry |

| Ethanol (B145695) (95%) | C₂H₅OH | 46.07 | 64-17-5 | For quenching |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Saturated NaCl Solution | NaCl(aq) | - | - | Brine, for washing |

| Nitrogen or Argon Gas | N₂ / Ar | - | - | Inert atmosphere |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Apparatus for fractional distillation

-

Standard laboratory glassware

Safety Precaution: This reaction involves metallic sodium, which is highly reactive with water and flammable. The reaction must be carried out under a strictly anhydrous and inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reaction Initiation: To the flask, add sodium metal (4.6 g, 0.2 mol), cut into small pieces, and 100 mL of anhydrous diethyl ether.

-

Addition of Alkyl Halide: Dissolve 1-bromo-3-methylbutane (15.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Reaction Execution: Begin stirring the sodium/ether suspension. Add the 1-bromo-3-methylbutane solution dropwise from the funnel to the flask at a rate that maintains a gentle reflux. The reaction is exothermic and may initiate on its own. If the reaction is slow to start, gentle warming with a heating mantle may be required.

-

Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction flask in an ice bath. Cautiously add 10-15 mL of 95% ethanol dropwise to quench any unreacted sodium metal.

-

Workup: Slowly add 50 mL of deionized water to the mixture. Transfer the entire content to a separatory funnel.

-

Extraction and Washing: Separate the ethereal layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated brine solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at the expected temperature for this compound.

Results and Data

The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C₁₀H₂₂[9] |

| IUPAC Name | This compound[10] |

| Molecular Weight | 142.28 g/mol [10] |

| Boiling Point | ~160 °C[11] |

| Density | ~0.724 g/mL[11] |

| Appearance | Colorless liquid |

| Expected ¹H NMR Signals | Multiplets and doublets for -CH and -CH₃ protons, complex multiplets for internal -CH₂- groups. |

| Expected Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 142, with characteristic fragmentation patterns for alkanes. |

The Wurtz reaction is known to have variable and often low yields due to side reactions.[6] A typical yield for this synthesis would be in the range of 30-50%, depending on the purity of reagents and the strictness of anhydrous conditions.

Discussion and Limitations

The synthesis of symmetrical alkanes like this compound is a primary application of the Wurtz reaction. The use of a single primary alkyl halide minimizes the formation of mixed-alkane byproducts. However, several limitations are inherent to this method:

-

Side Reactions: The primary side reaction is elimination, where the organosodium intermediate acts as a base, leading to the formation of 3-methyl-1-butene. Disproportionation of radical intermediates can also yield 3-methylbutane and 3-methyl-1-butene.[8]

-

Reaction with Tertiary Halides: The reaction is generally not suitable for tertiary alkyl halides, which predominantly undergo elimination.[4][12]

-

Anhydrous Conditions: The organosodium intermediates are strongly basic and will react with any protic solvents, including water, making strictly anhydrous conditions essential for a successful reaction.[4]

Conclusion

The Wurtz reaction provides a direct, albeit low-to-moderate yielding, pathway for the synthesis of symmetrical alkanes such as this compound from corresponding alkyl halides. This protocol details the necessary steps, from preparation and reaction to purification and characterization, offering a foundational method for researchers in organic synthesis. Careful control of reaction conditions, particularly the exclusion of moisture, is critical to maximizing yield and minimizing side-product formation.

References

- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 2. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 3. Wurtz Reaction | ChemTalk [chemistrytalk.org]

- 4. adichemistry.com [adichemistry.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 7. Wurtz (Coupling) [quimicaorganica.org]

- 8. scribd.com [scribd.com]

- 9. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]

- 10. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. spegroup.ru [spegroup.ru]

Application Note: Protocol for GC-MS Analysis of 2,7-Dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane that may be present in various complex hydrocarbon mixtures, such as fuels and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. Table 1 outlines the recommended GC-MS instrumental parameters, while Table 2 details the characteristic mass spectral data for identification and quantification.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 (can be adjusted based on sample concentration) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow mode) |

| Oven Temperature Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min to 250 °C |

| Final Hold | Hold at 250 °C for 5 minutes |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Solvent Delay | 3 minutes |

Table 2: Mass Spectral Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 1072-16-8 |

| Characteristic Mass Fragments (m/z) | Relative Intensity (%) |

| 43 | 100 |

| 57 | 85 |

| 71 | 50 |

| 85 | 25 |

| 41 | 45 |

| 29 | 30 |

| 27 | 25 |

| Quantifier Ion | 43 |

| Qualifier Ions | 57, 71 |

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method depends on the sample matrix. For liquid samples such as gasoline or other organic mixtures, a direct injection after dilution may be sufficient. For more complex matrices like soil or water, an extraction step is necessary.

-

Liquid Samples (e.g., organic solvents, fuel):

-

Dilute the sample in a volatile, non-interfering solvent such as hexane (B92381) or pentane (B18724) to a concentration within the linear range of the instrument. A starting dilution of 1:100 (v/v) is recommended.

-

Transfer an aliquot of the diluted sample to a 2 mL autosampler vial for GC-MS analysis.

-

-

Solid Samples (e.g., soil, sediment):

-

Weigh approximately 5 g of the homogenized sample into a clean extraction vessel.

-

Add a suitable extraction solvent, such as a 1:1 mixture of acetone (B3395972) and hexane.

-

Extract the sample using a technique such as sonication or Soxhlet extraction.

-

Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a 2 mL autosampler vial.

-

-

Aqueous Samples (e.g., wastewater):

-

For volatile compounds like this compound in water, purge and trap is the recommended technique.[2]

-

Alternatively, liquid-liquid extraction can be performed using a non-polar solvent like hexane or dichloromethane.

-

Follow standard procedures for the chosen extraction method, ensuring to collect the organic phase and dry it with anhydrous sodium sulfate.

-

Concentrate the extract if necessary and transfer to a 2 mL autosampler vial.

-

2. GC-MS Analysis

-

Set up the GC-MS system according to the parameters outlined in Table 1.

-

Perform a solvent blank injection to ensure the system is clean.

-

Inject a series of calibration standards of this compound in the chosen solvent to establish a calibration curve.

-

Inject the prepared samples.

-

Include quality control samples (e.g., a mid-level calibration standard) at regular intervals to monitor instrument performance.

3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time. The retention time will be specific to the instrument and conditions used. For confirmation, the Kovats retention index can be calculated and compared to literature values.

-

Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST). The fragmentation pattern should match the characteristic ions listed in Table 2.

-

Quantify the amount of this compound in the samples by integrating the peak area of the quantifier ion (m/z 43) and using the calibration curve.

-

Verify the quantification using the qualifier ions (m/z 57 and 71) to ensure the peak is not due to a co-eluting interference.

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Interpreting the 1H NMR and 13C NMR spectra of 2,7-Dimethyloctane.

An Application Note on the Interpretation of 1H and 13C NMR Spectra of 2,7-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the interpretation of the 1H and 13C NMR spectra of this compound. Due to the molecular symmetry of this compound, its NMR spectra are simpler than might be anticipated for a C10 alkane, making it an excellent case study for understanding the impact of molecular symmetry on spectral features. This document presents predicted spectral data, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

Predicted NMR Data for this compound

The structure of this compound possesses a high degree of symmetry, with a plane of symmetry bisecting the C4-C5 bond. This symmetry results in the chemical equivalence of several carbon and hydrogen atoms, simplifying the resulting NMR spectra.

Predicted ¹³C NMR Data

The 13C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| 1 | ~22.5 | C1, C8, and methyls at C2, C7 |

| 2 | ~39.0 | C2, C7 (CH) |

| 3 | ~34.0 | C3, C6 (CH₂) |

| 4 | ~29.0 | C4, C5 (CH₂) |

Predicted ¹H NMR Data

The 1H NMR spectrum is also simplified by the molecule's symmetry, with four distinct sets of proton signals predicted.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| 1 | ~0.85 | Doublet | 12H | Protons on C1, C8, and methyls at C2, C7 |

| 2 | ~1.5 | Multiplet | 2H | Protons on C2, C7 (CH) |

| 3 | ~1.1 | Multiplet | 4H | Protons on C3, C6 (CH₂) |

| 4 | ~1.2 | Multiplet | 4H | Protons on C4, C5 (CH₂) |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

Proper sample preparation is critical for high-resolution NMR spectroscopy.

-

Materials :

-

This compound (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃, 0.6-0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak).

-

High-quality 5 mm NMR tube and cap.

-

Pasteur pipette and cotton wool for filtration.

-

-

Procedure :

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

If using TMS, add a very small drop to the solution.

-

To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[1]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse sequence (e.g., 'zg30').

-

Solvent : CDCl₃

-

Temperature : 298 K

-

Spectral Width : 16 ppm (-2 to 14 ppm).

-

Number of Scans : 8-16, depending on sample concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time : ~2-4 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width : 240 ppm (-10 to 230 ppm).

-

Number of Scans : 128-1024, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1) : 2 seconds.

-

3. Data Processing

Raw NMR data (Free Induction Decay, FID) must be processed to generate the final spectrum.[3][4]

-